

An In-depth Technical Guide on the Safety and Toxicity of Sulfabenzamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfabenzamide is a sulfonamide antibacterial agent.[1][2] It is often used in combination with sulfathiazole and sulfacetamide in topical and intravaginal preparations to treat certain infections.[1][2][3] While it has been discontinued by the FDA, its safety and toxicity profile remains relevant for research and the development of new sulfonamide-based therapeutics. This guide provides a comprehensive overview of the available safety and toxicity data for **Sulfabenz**amide.

Physicochemical Properties

A summary of the key physicochemical properties of **Sulfabenz**amide is presented below.



Property	Value	Reference
Molecular Formula	C13H12N2O3S	
Molecular Weight	276.31 g/mol	
Appearance	White to yellowish prisms or off-white powder	
Melting Point	180 - 184 °C	_
Solubility	Insoluble in water; Soluble in Methanol, Acetone, and Ethanol	_
рН	5.5-6.0 (5 g/l aq. sol.)	-

Toxicological Data

Limited quantitative toxicological data for **Sulfabenz**amide is publicly available. The following table summarizes the known information.

Test	Result	Reference
LD50/oral/rat	No information available	
LD50/oral/mouse	No information available	
LD50/dermal/rabbit	No information available	
LD50/dermal/rat	No information available	_
LC50/inhalation/rat	No information available	_
LC50/inhalation/mouse	No information available	_

Based on available data, **Sulfabenz**amide is classified as causing serious eye irritation and may cause respiratory irritation.

Hazard Identification and Precautionary Measures

The primary routes of exposure to **Sulfabenz**amide are skin contact, ingestion, and inhalation.



Hazard Statements:

- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage:

- Handle in accordance with good industrial hygiene and safety practices.
- Ensure adequate ventilation.
- Store in a dry, cool, and well-ventilated place.
- Keep containers tightly closed and store away from incompatible materials.
- Sulfabenzamide is sensitive to light and should be stored in light-resistant containers.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of substances like **Sulfabenz**amide are standardized and outlined by organizations such as the Organisation for



Economic Co-operation and Development (OECD). Below are generalized methodologies for key toxicity studies.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

- Animal Model: Typically, rats or mice are used.
- Procedure: The test substance is administered orally to a group of animals at one of the defined doses (5, 50, 300, and 2000 mg/kg body weight). The procedure is stepwise, using a minimum number of animals per step.
- Observation: Animals are observed for a period of 24 hours for signs of toxicity and mortality.
 The presence or absence of compound-related mortality determines the next step in the dosing procedure.
- Endpoint: The test allows for the classification of the substance's acute toxicity.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

- Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used.
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).
- Observation: The plates are incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.



• Endpoint: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Chronic Toxicity Studies

These studies evaluate the potential health effects of long-term exposure to a substance.

Methodology:

- Animal Model: Typically, rodents (rats or mice) are used.
- Procedure: The test substance is administered to the animals daily for an extended period,
 often 12 to 24 months. The substance is usually mixed in the diet at various concentrations.
- Observation: Throughout the study, animals are monitored for changes in body weight, food consumption, clinical signs of toxicity, and mortality.
- Endpoint: At the end of the study, a complete necropsy and histopathological examination of tissues are performed to identify any neoplastic or non-neoplastic lesions.

Developmental and Reproductive Toxicity (DART) Studies

DART studies are designed to assess the potential adverse effects of a substance on reproduction and development.

Methodology:

- Animal Model: Rodents are commonly used.
- Procedure: The test substance is administered to animals before and during mating, throughout gestation, and during lactation.
- Observation: Key endpoints evaluated include effects on fertility, pregnancy, fetal development (e.g., structural abnormalities), and postnatal development of the offspring.
- Endpoint: The study aims to identify any adverse effects on reproductive function and the development of the next generation.



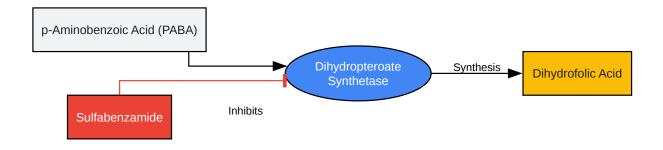


Signaling Pathways and Mechanisms of Action

Sulfonamides, including **Sulfabenz**amide, primarily exert their antibacterial effect by inhibiting the folate synthesis pathway in bacteria.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Inhibition of this pathway disrupts DNA synthesis and repair, leading to a bacteriostatic effect.

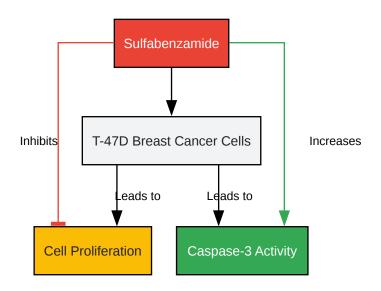


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Caption: **Sulfabenz**amide inhibits bacterial folate synthesis.

In addition to its antibacterial properties, **Sulfabenz**amide has also been shown to exhibit antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of T-47D breast cancer cells and increase Caspase-3 activity. This suggests a potential role in inducing apoptosis or affecting the cell cycle.





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Caption: Sulfabenzamide's effects on T-47D cancer cells.

Conclusion

This technical guide provides a summary of the available safety and toxicity data for **Sulfabenz**amide. While there is a lack of extensive quantitative toxicity data, the provided information on its physicochemical properties, hazard identification, and mechanisms of action serves as a valuable resource for researchers and drug development professionals. The generalized experimental protocols offer a framework for conducting further toxicological assessments of **Sulfabenz**amide and related sulfonamide compounds.

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